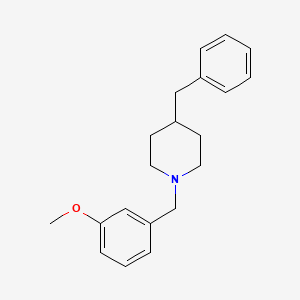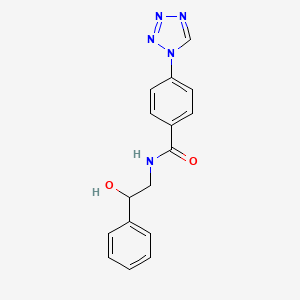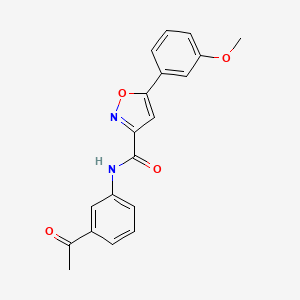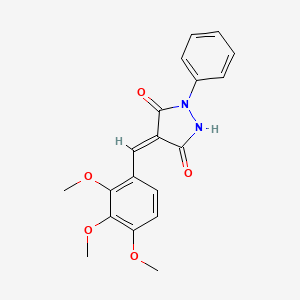
1-(4-biphenylyl)-2-(2-imino-4-methyl-1(2H)-pyridinyl)ethanone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-biphenylyl)-2-(2-imino-4-methyl-1(2H)-pyridinyl)ethanone hydrobromide, also known as BPEI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(4-biphenylyl)-2-(2-imino-4-methyl-1(2H)-pyridinyl)ethanone hydrobromide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth. This compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This inhibition leads to the activation of tumor-suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-biphenylyl)-2-(2-imino-4-methyl-1(2H)-pyridinyl)ethanone hydrobromide is its unique structure, which allows it to bind to various molecules and transport them to specific sites in the body. This makes it a promising candidate for drug delivery systems and other applications. However, one of the main limitations of this compound is its toxicity, as it has been shown to be toxic to normal cells at high concentrations. This toxicity must be taken into consideration when designing experiments and potential applications for this compound.
Future Directions
There are many potential future directions for the study of 1-(4-biphenylyl)-2-(2-imino-4-methyl-1(2H)-pyridinyl)ethanone hydrobromide, including further studies on its potential use as an anti-cancer agent, drug delivery system, and catalyst. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other molecules and pathways in the body. Further research is also needed to address the limitations of this compound, including its toxicity and potential side effects. Overall, the study of this compound has the potential to lead to significant advancements in various fields and has promising applications in the development of new therapies and materials.
Synthesis Methods
1-(4-biphenylyl)-2-(2-imino-4-methyl-1(2H)-pyridinyl)ethanone hydrobromide can be synthesized through a multistep process that involves the reaction of 4-biphenylcarboxaldehyde with 2-amino-4-methylpyridine to form the Schiff base intermediate. This intermediate is then reduced using sodium borohydride to form the final product, this compound hydrobromide.
Scientific Research Applications
1-(4-biphenylyl)-2-(2-imino-4-methyl-1(2H)-pyridinyl)ethanone hydrobromide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential use in drug delivery systems, as its unique structure allows it to bind to various molecules and transport them to specific sites in the body.
In material science, this compound has been studied for its potential use in the synthesis of metal-organic frameworks (MOFs), which are porous materials that have a wide range of applications in gas storage, separation, and catalysis. This compound has also been studied for its potential use in the synthesis of nanomaterials, which have applications in various fields, including electronics, optics, and biomedicine.
Properties
IUPAC Name |
2-(2-imino-4-methylpyridin-1-yl)-1-(4-phenylphenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O.BrH/c1-15-11-12-22(20(21)13-15)14-19(23)18-9-7-17(8-10-18)16-5-3-2-4-6-16;/h2-13,21H,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUAEBBTDXJJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=N)N(C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-methoxy-5-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6073387.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6073389.png)


![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B6073414.png)

![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B6073442.png)

![1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol](/img/structure/B6073452.png)
![N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide](/img/structure/B6073461.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide hydrochloride](/img/structure/B6073470.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea](/img/structure/B6073478.png)


